molecular formula C10H13N3O2 B13926912 N-Cyclopentyl-3-nitro-4-pyridinamine CAS No. 380605-48-1

N-Cyclopentyl-3-nitro-4-pyridinamine

Cat. No.: B13926912
CAS No.: 380605-48-1
M. Wt: 207.23 g/mol
InChI Key: ZKCXLKMWXWKDMG-UHFFFAOYSA-N
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Description

Contextualization of Pyridinamine Motifs in Heterocyclic Chemistry

Pyridinamine motifs are of significant interest within heterocyclic chemistry due to the electronic modifications the amino group imparts to the pyridine (B92270) ring. Pyridine itself is a six-membered aromatic heterocycle structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. globalresearchonline.net The nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the 6 π-electron aromatic system. libretexts.orglibretexts.org This makes the lone pair available to react with protons, rendering pyridine basic. libretexts.org

The presence of an amino (-NH₂) substituent, as in the parent compound 3-nitro-4-pyridinamine, significantly influences the ring's reactivity. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, although the pyridine nitrogen's electron-withdrawing nature generally deactivates the ring towards electrophiles. globalresearchonline.net Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov Pyridinamine structures are found in a multitude of biologically active molecules and serve as crucial intermediates in the synthesis of more complex heterocyclic systems. globalresearchonline.netnih.gov This prevalence underscores their fundamental importance in the design and synthesis of functional organic molecules. nih.gov

Significance of Nitro-Pyridinamine Frameworks in Organic Synthesis and Mechanistic Studies

The introduction of a nitro (-NO₂) group to the pyridinamine framework, as seen in N-Cyclopentyl-3-nitro-4-pyridinamine, creates a molecule with pronounced and highly useful chemical characteristics. The nitro group is a powerful electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). researchgate.net This effect is particularly pronounced for nucleophilic attack at positions ortho and para to the nitro group.

In organic synthesis, this activation is exploited to construct complex molecules. Nitro-pyridinamines serve as versatile synthons, where the nitro group can be readily displaced by a variety of nucleophiles or reduced to an amino group, providing a gateway to a wide array of substituted pyridines. orientjchem.orgresearchgate.net For instance, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations, acting as a synthetic equivalent for the unstable nitromalonaldehyde. nih.gov This highlights the utility of nitropyridine derivatives in "scrap and build" approaches to synthesize functionalized compounds that are otherwise difficult to access. nih.gov

From a mechanistic standpoint, nitro-pyridinamine frameworks are valuable tools for studying reaction mechanisms. The well-defined electronic effects of the nitro group allow for systematic investigations into the kinetics and thermodynamics of nucleophilic aromatic substitution reactions. researchgate.netorientjchem.org Furthermore, the catalytic reduction of the nitro group is a complex, multi-stage process, and studying these transformations on substituted rings provides insight into the mechanisms of hydrogenation and the influence of substrate structure on reaction pathways. orientjchem.orgsemanticscholar.org

The parent compound for the title molecule, 4-Amino-3-nitropyridine (B158700), possesses a defined set of physicochemical properties that form the basis for its derivatives.

Physicochemical Properties of 4-Amino-3-nitropyridine
PropertyValue
Molecular FormulaC₅H₅N₃O₂ guidechem.com
Molecular Weight139.112 g/mol guidechem.com
AppearanceYellow to orange crystal
Melting Point203-207 °C
SolubilityInsoluble in water
CAS Number1681-37-4 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380605-48-1

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-cyclopentyl-3-nitropyridin-4-amine

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)

InChI Key

ZKCXLKMWXWKDMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Cyclopentyl 3 Nitro 4 Pyridinamine

Strategies for Nitropyridine Precursor Synthesis

The initial and crucial phase in the synthesis of N-Cyclopentyl-3-nitro-4-pyridinamine is the formation of a nitropyridine intermediate. This is typically achieved through the direct nitration of pyridine (B92270) or its derivatives, followed by transformations to generate a key intermediate that is amenable to the subsequent introduction of the cyclopentylamino group.

Nitration of Pyridine and its Derivatives

The introduction of a nitro group onto the pyridine ring is a fundamental step in the synthesis of many functionalized pyridines. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as nitration, require carefully selected conditions to achieve the desired regioselectivity and yield.

Common methods for the nitration of pyridine and its derivatives involve the use of strong nitrating agents. A mixture of concentrated nitric acid and sulfuric acid is a conventional choice for this transformation. However, more potent nitrating agents like dinitrogen pentoxide (N₂O₅) can also be employed. The reaction of pyridine with dinitrogen pentoxide in an organic solvent such as dichloromethane (B109758) or nitromethane (B149229) leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. This intermediate, upon treatment with a bisulfite solution, rearranges to yield 3-nitropyridine (B142982). ntnu.no This method can be optimized by adjusting the concentration of the bisulfite solution, the reaction medium, and the temperature. ntnu.no

For substituted pyridines, the existing functional groups direct the position of the incoming nitro group. For instance, the nitration of 2-amino-4-chloropyridine (B16104) with a mixture of nitric acid and sulfuric acid yields a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. google.com The separation of these isomers is necessary to isolate the desired precursor. google.com

Table 1: Nitration of Pyridine Derivatives
Starting MaterialNitrating AgentProduct(s)YieldReference
PyridineDinitrogen pentoxide, then NaHSO₃3-Nitropyridine- ntnu.no
2-Amino-4-chloropyridineHNO₃ / H₂SO₄4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine95-98% (mixture) google.com

Generation of Key Nitro-Pyridyl Intermediates

A key intermediate for the synthesis of this compound is a 4-substituted-3-nitropyridine, where the substituent at the 4-position is a good leaving group, typically a halogen. 4-Chloro-3-nitropyridine (B21940) is a commonly used precursor for this purpose.

The synthesis of 4-chloro-3-nitropyridine can be achieved from 4-hydroxypyridine (B47283) (or its tautomer, 4-pyridone). The process involves the nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine (B47278), followed by a chlorination reaction. The chlorination can be carried out using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride results in the formation of 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) in good yield. prepchem.com A similar strategy can be applied to 4-hydroxy-3-nitropyridine to obtain 4-chloro-3-nitropyridine.

Another route to a key intermediate involves the nitration of a pre-functionalized pyridine. For example, 4-chloro-2-aminopyridine can be nitrated to produce 4-chloro-2-amino-3-nitropyridine, which can then be further modified. google.com

Table 2: Synthesis of Halogenated Nitropyridine Intermediates
Starting MaterialReagentsProductYieldReference
2,6-Dimethyl-3-nitro-4-pyridonePOCl₃4-Chloro-2,6-dimethyl-3-nitropyridine79% prepchem.com
4-Chloro-2-aminopyridineHNO₃ / H₂SO₄4-Chloro-2-amino-3-nitropyridine- google.com

Installation of the N-Cyclopentylamino Moiety

Once a suitable nitropyridine precursor is synthesized, the next step is the introduction of the N-cyclopentylamino group. This is typically accomplished through a nucleophilic substitution reaction where cyclopentylamine (B150401) acts as the nucleophile. Several strategies can be employed for this transformation.

Vicarious Nucleophilic Substitution (VNS) with Amines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, such as nitropyridines, by replacing a hydrogen atom. organic-chemistry.org This reaction involves the attack of a nucleophile that carries a leaving group at the nucleophilic center. organic-chemistry.org

In the context of amination, reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully used to aminate 3-nitropyridine and its derivatives. rsc.org These reactions typically proceed with high regioselectivity, with the amino group being introduced at the position para to the nitro group. rsc.org While direct VNS of a nitropyridine with cyclopentylamine to introduce the N-cyclopentylamino group is not extensively detailed in the provided search results, the principle of VNS with other amines suggests its potential applicability. The reaction would involve the formation of a Meisenheimer-type adduct, followed by the elimination of a leaving group from the amine nucleophile. nih.govnih.gov

Table 3: Vicarious Nucleophilic Amination of 3-Nitropyridines
SubstrateAminating ReagentProductYieldReference
3-NitropyridineHydroxylamine2-Amino-5-nitropyridine (B18323)Moderate to Good rsc.org
3-Nitropyridine4-Amino-1,2,4-triazole2-Amino-5-nitropyridineModerate to Good rsc.org

Oxidative Substitution Approaches with Nitrogen Nucleophiles

Oxidative amination provides an alternative route for the introduction of an amino group onto a nitropyridine ring. This method involves the reaction of a nitropyridine with an amine in the presence of an oxidizing agent.

For instance, 3-nitropyridine and some of its 4-substituted derivatives can be oxidatively aminated with n-butylamine and diethylamine (B46881) to produce 2-alkylamino-5-nitropyridines. ntnu.no High regioselectivity can be achieved by carefully selecting the reaction conditions. ntnu.no In a specific example, the reaction of 3-nitropyridine with ammonia (B1221849) in a DMSO/water mixture in the presence of potassium permanganate (B83412) yields 2-amino-5-nitropyridine with high selectivity. ntnu.no This methodology could potentially be adapted for the reaction with cyclopentylamine to introduce the N-cyclopentylamino group at the 2-position of a 5-nitropyridine derivative.

Table 4: Oxidative Amination of 3-Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Nitropyridines

Nucleophilic Aromatic Substitution (SNAr) is a widely used and efficient method for the synthesis of this compound. This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. The presence of the electron-withdrawing nitro group on the pyridine ring activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. stackexchange.com

The most direct and common synthetic route to this compound involves the reaction of 4-chloro-3-nitropyridine with cyclopentylamine. In this SNAr reaction, the cyclopentylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom, which is activated by the adjacent nitro group. The chloride ion is subsequently displaced, leading to the formation of the desired product. This type of reaction is frequently employed in pharmaceutical synthesis for the formation of C-N bonds. digitellinc.com The reactivity in SNAr reactions on pyridinium (B92312) ions has been studied, and it is known that such substitutions are common with amine nucleophiles. nih.gov The reaction of 3-halo-4-aminopyridines with various nucleophiles also proceeds via an SNAr mechanism. nih.gov

Table 5: Nucleophilic Aromatic Substitution for the Synthesis of this compound
SubstrateNucleophileProductReaction TypeReference
4-Chloro-3-nitropyridineCyclopentylamineThis compoundSNArInferred from general SNAr principles

Advanced Synthetic Pathways to Substituted Pyridinamines

The synthesis of substituted pyridinamines, a class of compounds that includes this compound, often requires advanced and versatile chemical strategies. These methods are designed to build the core pyridine structure while precisely installing various functional groups.

Three-Component Ring Transformations in Nitroaromatic Synthesis

Three-component ring transformations (TCRTs) represent a powerful "scrap and build" strategy for synthesizing highly functionalized cyclic compounds that may be difficult to access through other means. mdpi.comencyclopedia.pub This methodology is particularly effective for the synthesis of nitroaromatic compounds, including nitropyridines. nih.gov

A key substrate in many of these transformations is 1-methyl-3,5-dinitro-2-pyridone. This compound is an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group within its structure. mdpi.comnih.gov The general concept involves reacting this dinitropyridone substrate with a ketone and a nitrogen source, such as ammonia or ammonium (B1175870) acetate (B1210297). mdpi.com In this reaction, the dinitropyridone effectively serves as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

The reaction proceeds through a plausible bicyclic intermediate, ultimately rearranging to form a new pyridine or aniline (B41778) ring. nih.gov For instance, the reaction of dinitropyridone with various ketones in the presence of ammonia can yield a range of nitropyridines. mdpi.com The use of cyclic ketones is also well-tolerated; for example, employing cyclopentanone (B42830) in this reaction can lead to the formation of cyclopenta[b]pyridine structures. mdpi.com This highlights the utility of TCRT in creating fused heterocyclic systems.

When ammonium acetate is used as the nitrogen source instead of ammonia, the reaction can yield both nitropyridines and nitroanilines, adding to the versatility of the method. mdpi.com The reaction conditions are often mild, and the process allows for the construction of a diverse library of compounds from simple starting materials. mdpi.comencyclopedia.pub

Summary of Three-Component Ring Transformation for Nitroaromatics mdpi.comencyclopedia.pubnih.gov
SubstrateReagent 1 (Ketone)Reagent 2 (Nitrogen Source)Primary Product Type
1-methyl-3,5-dinitro-2-pyridoneAliphatic/Aromatic KetonesAmmoniaNitropyridines
1-methyl-3,5-dinitro-2-pyridoneCyclic Ketones (e.g., Cyclopentanone)AmmoniaFused Nitropyridines (e.g., Cyclopenta[b]pyridines)
1-methyl-3,5-dinitro-2-pyridoneAliphatic KetonesAmmonium AcetateNitropyridines and Nitroanilines

Friedländer Annulation and Related Azaheterocyclic Syntheses

The Friedländer annulation, first reported in 1882, is a classic and highly versatile condensation reaction for the synthesis of quinolines and other nitrogen-containing heterocyclic compounds (azaheterocycles). researchgate.netwikipedia.org The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an enolizable ketone or aldehyde). researchgate.netjk-sci.com

This method has become a cornerstone in azaheterocyclic synthesis due to its efficiency and the accessibility of starting materials. jk-sci.com The reaction can be performed under various conditions, from heating the reactants at high temperatures (150-220°C) without a catalyst to refluxing in the presence of acid or base catalysts. researchgate.net Common catalysts include bases like piperidine (B6355638), sodium ethoxide, and KOH, as well as various Lewis acids. researchgate.netwikipedia.org

Two primary mechanisms have been proposed for the Friedländer synthesis. One pathway involves an initial aldol (B89426) reaction between the two carbonyl components, followed by cyclization via imine formation and subsequent dehydration to yield the quinoline (B57606) ring. An alternative mechanism suggests the initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol condensation and elimination. wikipedia.org

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted azaheterocycles, including pyridines, naphthyridines, and acridines. researchgate.net By selecting appropriately substituted o-aminopyridine carbonyl compounds and ketones, this methodology can be adapted to construct complex pyridinamine frameworks. For example, the reaction of a 2-amino-3-formylpyridine with a ketone like cyclopentanone could, in principle, lead to the formation of a cyclopenta[b]naphthyridine core, demonstrating the reaction's utility in building fused ring systems relevant to substituted pyridinamines.

Application of N-Aminopyridinium Salts in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic synthesis, crucial for creating amine-containing molecules. nih.govrsc.org N-aminopyridinium salts have recently emerged as a highly effective class of bifunctional aminating reagents. nih.govrsc.org These salts combine N-centered nucleophilicity with the potential for electrophilic or radical reactivity due to a reducible N-N bond, making them powerful tools for C-N bond formation. nih.gov

N-aminopyridinium salts can be synthesized by reacting pyridine or its derivatives with electrophilic aminating reagents. nih.gov Common reagents for this N-amination include hydroxylamine-O-sulfonic acid (HOSA) and mesitylsulfonyl hydroxylamine (MSH). nih.gov The choice of reagent often depends on the reactivity of the pyridine derivative.

Once formed, these salts can serve as precursors to nitrogen-centered radicals. rawdatalibrary.net Under visible light photoredox catalysis or metal catalysis, N-aminopyridinium salts can undergo a single-electron reduction, leading to the cleavage of the N-N bond and the generation of an amidyl radical. researchgate.net This highly reactive intermediate can then participate in a variety of bond-forming reactions, including the amination of C-H bonds and the difunctionalization of alkenes. researchgate.netresearchgate.net This strategy provides a direct method for installing an amino group onto a carbon framework, which is essential for the synthesis of substituted pyridinamines. The robustness of this method is highlighted by its applicability in the late-stage modification of complex molecules. researchgate.net

Synthesis and Reactivity of N-Aminopyridinium Salts nih.govrawdatalibrary.netresearchgate.net
Starting MaterialAminating ReagentProductApplication in C-N Bond Formation
PyridineHydroxylamine-O-sulfonic acid (HOSA)N-aminopyridinium iodidePrecursor for amidyl radical generation
Substituted PyridinesMesitylsulfonyl hydroxylamine (MSH)Substituted N-aminopyridinium saltsVisible light-induced C-N bond formation
N-aminopyridinium saltAlkene/Arene(Photocatalyst/Metal Catalyst)Aminated Alkanes/Arenes

Regioselectivity and Stereocontrol in Synthesis

Achieving control over regioselectivity—the specific position at which a chemical bond is formed—is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The relative positions of the nitro group, the cyclopentylamine, and any other substituents on the pyridine ring are determined by the synthetic route and the directing effects of the functional groups already present.

In the synthesis of substituted pyridines, intermediates such as 3,4-pyridynes can be formed. The subsequent reaction of these highly reactive species with nucleophiles often occurs with little to no selectivity, leading to mixtures of products. nih.gov However, the regioselectivity of these additions can be controlled by introducing substituents onto the pyridine ring. Electron-withdrawing groups can polarize the transient triple bond of the pyridyne, thereby directing the nucleophilic attack to a specific carbon atom. nih.gov This principle, known as the aryne distortion model, is a key strategy for controlling the placement of incoming groups on the pyridine core. nih.gov

Nitration, a common method for introducing nitro groups onto aromatic rings, also presents regioselectivity challenges. nih.gov The nitration of a substituted pyridine is governed by the electronic properties of the existing substituents and the pyridine nitrogen itself. For instance, the synthesis of 3-nitropyridines can be achieved by reacting pyridine with dinitrogen pentoxide, which forms an N-nitropyridinium intermediate that subsequently rearranges. ntnu.no The precise control over which carbon atom is nitrated is essential for the final structure of the target molecule.

Stereocontrol, which relates to the three-dimensional arrangement of atoms, is not a primary consideration for this compound itself, as the molecule is achiral. The cyclopentyl group is symmetrically attached to the amine, and the pyridine ring is planar. However, stereocontrol would become a critical factor if chiral centers were present on the cyclopentyl ring or if the synthesis proceeded through chiral intermediates or employed chiral catalysts.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Pyridine (B92270) Nitration

Direct electrophilic nitration of the pyridine ring is notoriously difficult due to the deactivating effect of the ring nitrogen, which is protonated under harsh acidic conditions, forming a strongly deactivated pyridinium (B92312) cation. researchgate.net However, alternative methods have been developed that allow for the introduction of a nitro group, particularly at the 3-position.

A synthetically valuable method for the 3-nitration of pyridines involves a mechanism that circumvents direct electrophilic aromatic substitution. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent initially produces an N-nitropyridinium ion. researchgate.netchempanda.comrsc.org This reactive intermediate is then treated with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃). rsc.org

The bisulfite ion attacks the N-nitropyridinium salt at the 2- or 4-position, forming unstable dihydropyridine (B1217469) intermediates, such as N-nitro-1,2-dihydropyridine-2-sulfonic acid. researchgate.netpsu.edu The crucial step in the formation of the 3-nitropyridine (B142982) product is an intramolecular rearrangement of the nitro group from the nitrogen atom to the C-3 position of the ring. researchgate.net Mechanistic studies support that this migration occurs via a brainly.comntnu.no sigmatropic shift. researchgate.netntnu.norsc.org A sigmatropic reaction is a concerted, pericyclic reaction where a σ-bond moves across a π-system. wikipedia.orglibretexts.org In this case, the N-NO₂ bond breaks as a new C-NO₂ bond forms at the 3-position, a process involving a cyclic transition state with six electrons. libretexts.org Subsequent elimination of the bisulfite group restores the aromaticity of the pyridine ring, yielding the 3-nitropyridine product. ntnu.no

Table 1: Key Steps in the 3-Nitration of Pyridine via Nitro Group Migration

Step Reactants Intermediate/Product Mechanism
1 Pyridine, N₂O₅ N-Nitropyridinium nitrate (B79036) Electrophilic attack on ring nitrogen
2 N-Nitropyridinium ion, HSO₃⁻ N-nitro-1,2-dihydropyridine adduct Nucleophilic addition
3 N-nitro-1,2-dihydropyridine adduct 3-Nitropyridine brainly.comntnu.no Sigmatropic shift & Aromatization

Nucleophilic Reactivity of N-Cyclopentyl-3-nitro-4-pyridinamine

The presence of a strong electron-withdrawing nitro group makes the pyridine ring of this compound highly susceptible to nucleophilic attack.

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution of hydrogen (SₙH). In this type of reaction, a nucleophile attacks an electron-deficient carbon atom, and a hydride ion is formally displaced. The positions ortho and para to the nitro group (C2 and C6) are particularly activated. Therefore, this compound is expected to react with a variety of nucleophiles at the C2 position.

Studies on related 3-nitropyridines have shown successful amination at the position para to the nitro group (the C6 position, which is equivalent to C2 in this case) through vicarious nucleophilic substitution (VNS) reactions. ntnu.norsc.org Reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been used to introduce an amino group at this position in moderate to good yields. rsc.org This methodology provides a direct route to 2-amino-5-nitropyridine (B18323) derivatives. researchgate.net

The nitro group is a powerful electron-withdrawing group, exerting its effect through both induction and resonance. brainly.com It pulls electron density away from the pyridine ring, making the ring electron-deficient and thus more electrophilic. brainly.comnih.gov This reduced electron density is particularly pronounced at the carbon atoms ortho and para to the nitro group. nih.gov

Transformations Involving the Nitro Functionality

The nitro group itself is a versatile functional group that can undergo various chemical transformations, most notably reduction.

The reduction of the nitro group on an aromatic ring is a fundamental and widely used transformation in organic synthesis, providing access to the corresponding amino compounds. wikipedia.org For this compound, this would yield N4-Cyclopentylpyridine-3,4-diamine. A variety of reagents and conditions can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Chemical reduction methods are also widely employed. These include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. wikipedia.org Other reagents like sodium hydrosulfite or tin(II) chloride can also be effective. wikipedia.org The choice of reducing agent can sometimes allow for selective reduction to intermediate species like hydroxylamines, for instance, by using zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.orgresearchgate.net Electrochemical methods have also been developed for the specific reduction of 3-nitropyridines to 3-aminopyridines in acidic solution. google.com

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

Reagent/System Product Notes
H₂ / Pd/C or PtO₂ Amine Common, high-yielding catalytic method. wikipedia.org
H₂ / Raney Nickel Amine Effective, especially for substrates sensitive to dehalogenation. commonorganicchemistry.com
Fe / HCl or Acetic Acid Amine Classical and cost-effective method for industrial scale. wikipedia.org
SnCl₂ / HCl Amine A standard laboratory method for nitro group reduction. wikipedia.org
Zn / NH₄Cl (aq) Hydroxylamine Can allow for partial reduction to the hydroxylamine stage. wikipedia.orgresearchgate.net
Electrochemical Reduction Amine Performed in acidic solution for nitropyridines. google.com

Selective Functionalization at the Nitro Site

The nitro group is a versatile functional group that can be transformed into various other functionalities, with its reduction to a primary amine being the most prominent and synthetically useful transformation. This conversion is a critical step in the synthesis of compounds with extended biological or material applications, as it introduces a nucleophilic amino group that can participate in a wide array of subsequent reactions. The primary product of this reduction is N¹-cyclopentylpyridine-3,4-diamine .

The selective reduction of the nitro group in nitroaromatic compounds, including nitropyridines, can be achieved through several established methods. The choice of reagent is crucial to ensure that other functional groups within the molecule, such as the pyridine ring and the secondary amine, remain unaffected. d-nb.inforesearchgate.net

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. rsc.orgresearchgate.net The reaction typically involves treating the substrate with hydrogen gas (H₂) at atmospheric or elevated pressure in the presence of a metal catalyst. nih.gov Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently employed. researchgate.netnih.gov The reaction conditions are generally mild and often result in high yields and clean conversions. For a substrate like this compound, catalytic hydrogenation offers a high degree of chemoselectivity, preserving the integrity of the pyridine and cyclopentyl rings. nih.gov

Chemical Reduction: A variety of chemical reducing agents can also be utilized. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or substrate sensitivity.

Metals in Acidic Media: The classical Béchamp reduction, using iron filings in acetic acid or hydrochloric acid, is a well-established method for reducing aromatic nitro compounds. d-nb.info Other metal systems, such as tin (Sn) or zinc (Zn) in the presence of an acid, are also effective. google.com These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

Complex Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH) can reduce nitro groups, they often lack selectivity. jsynthchem.com Sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards nitro groups on its own but its reactivity can be enhanced by the addition of transition metal salts. jsynthchem.com Systems like NaBH₄/FeCl₂ or NaBH₄ in the presence of nickel complexes have been shown to selectively reduce nitroarenes, providing a milder alternative to traditional metal-acid systems. d-nb.infojsynthchem.com

Trichlorosilane (B8805176): A metal-free approach involves the use of trichlorosilane (HSiCl₃) in combination with a tertiary amine base. google.com This system has demonstrated high chemoselectivity for the reduction of nitro groups, tolerating a wide range of other functional groups. google.com

The following table summarizes common methods for the selective reduction of the nitro group.

MethodReagents and ConditionsSelectivity & Remarks
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or MeOHGenerally high chemoselectivity for the nitro group; mild conditions and high yields are common. rsc.orgnih.gov
Metal/Acid ReductionFe/CH₃COOH; Sn/HCl; Zn/HClA classic, cost-effective method. Can require harsh conditions and stoichiometric amounts of metal. d-nb.info
Hydride with CatalystNaBH₄ with FeCl₂ or Ni(PPh₃)₄Offers enhanced reactivity of NaBH₄ for selective nitro reduction under milder, more controlled conditions. d-nb.infojsynthchem.com
Silane ReductionHSiCl₃ with a tertiary amine (e.g., Et₃N)A metal-free option that is highly chemoselective and avoids metal contamination in the final product. google.com

Cyclopentyl Ring Transformations and Derivatizations

The cyclopentyl ring in this compound is a saturated carbocycle, which is generally characterized by its chemical inertness due to the presence of strong, non-polar C-C and C-H bonds. However, modern synthetic methodologies, particularly transition-metal-catalyzed C-H functionalization, have provided pathways to selectively introduce functionality onto such unactivated aliphatic rings. mdpi.com

Transition-Metal-Catalyzed C-H Functionalization: This strategy has emerged as a powerful tool for derivatizing saturated rings by directly converting a C-H bond into a C-C or C-X (where X is a heteroatom) bond. youtube.com These reactions often employ a directing group within the substrate to position a metal catalyst in proximity to a specific C-H bond, thereby achieving high levels of regio- and stereoselectivity. mdpi.com

In the context of this compound, the secondary amine linking the cyclopentyl ring to the pyridine core could potentially serve as a directing group. The nitrogen atom can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), bringing the catalytic center close to the C-H bonds of the cyclopentyl ring, particularly at the C2 and C5 positions (β-positions) or C3 and C4 positions (γ-positions). nih.gov This directed activation could enable a variety of transformations.

C-H Arylation and Alkylation: Palladium-catalyzed reactions, for instance, could be used to couple the cyclopentyl ring with aryl or alkyl halides. nih.gov Using a suitable ligand and oxidant, it is conceivable that a C-H bond on the cyclopentyl ring could be replaced with a new carbon-carbon bond, leading to novel substituted derivatives.

C-H Oxygenation and Amination: Other catalytic systems could introduce heteroatoms. For example, C-H oxygenation could install a hydroxyl or acetoxy group, while C-H amination could introduce a new nitrogen-containing functionality. youtube.com

While specific studies on the C-H functionalization of this compound have not been widely reported, the principles established in the broader field of synthetic chemistry suggest that this is a viable and promising route for its derivatization. The success of such reactions would depend on identifying the optimal catalyst, directing group, and reaction conditions to overcome the inherent stability of the cyclopentyl C-H bonds.

The table below outlines potential C-H functionalization reactions that could be explored for the derivatization of the cyclopentyl ring.

TransformationTypical Catalyst SystemPotential Product Type
ArylationPd(OAc)₂ with a suitable ligandN-(Aryl-cyclopentyl)-3-nitro-4-pyridinamine derivatives. nih.gov
AlkylationPd(II) or Rh(III) catalystsN-(Alkyl-cyclopentyl)-3-nitro-4-pyridinamine derivatives.
OxygenationPd(OAc)₂ with an oxidantN-(Hydroxy- or Acetoxy-cyclopentyl)-3-nitro-4-pyridinamine derivatives. youtube.com
AminationRh(II) or Ru(II) catalystsN-(Amino-cyclopentyl)-3-nitro-4-pyridinamine derivatives. youtube.com

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated as requested.

A thorough search of scientific databases and literature has revealed no published experimental data for the specific compound this compound corresponding to the required sections on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

To provide a scientifically accurate and informative article that adheres strictly to the provided outline, specific research findings on ¹⁵N NMR, molecular conformation analysis via NMR, crystal packing, non-covalent interactions, and dihedral angles for this exact molecule are required. As this information is not available in the public domain, creating the article would be based on speculation or data from unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For N-Cyclopentyl-3-nitro-4-pyridinamine, this method confirms the molecular weight and offers a detailed analysis of its fragmentation pathways, which helps in elucidating the molecular structure.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M+). The fragmentation of this molecular ion is influenced by the presence of the nitro group, the pyridine (B92270) ring, and the N-cyclopentyl group. The principal degradation pathways for aromatic nitro compounds typically involve the loss of NO₂ (m/z = 46) and NO (m/z = 30). miamioh.edu For aliphatic amines, a predominant fragmentation mode is the α-cleavage of an alkyl radical. miamioh.edu

A plausible fragmentation pathway for this compound would initiate with the molecular ion. Subsequent fragmentation could involve the loss of the nitro group as a nitrogen dioxide radical (•NO₂), or the cleavage of the cyclopentyl ring. The loss of the largest alkyl group via α-cleavage is a preferential pathway for amines. miamioh.edu Another possibility is the elimination of ethylene (B1197577) from the cyclopentyl group. sapub.org

Key Fragmentation Data:

Fragment IonProposed Structure/LossSignificance
M•+[C₁₀H₁₃N₃O₂]•+Molecular Ion
M - NO₂[C₁₀H₁₃N₂]•+Loss of the nitro group
M - C₅H₉[C₅H₄N₃O₂]•+Loss of the cyclopentyl radical
M - C₂H₄[C₈H₉N₃O₂]•+Loss of ethylene from the cyclopentyl ring

This table is generated based on established fragmentation patterns for similar chemical structures and is for illustrative purposes.

Vibrational and Electronic Spectroscopy for Structural Insights (e.g., Infrared, UV-Visible)

Vibrational and electronic spectroscopy provide complementary information for structural elucidation. Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, identifying functional groups, while UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the N-H bond in the secondary amine would be indicated by a stretching vibration in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and readily identifiable, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching vibrations and the C=C and C=N stretching vibrations of the pyridine ring would also be present in the fingerprint region.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
NO₂ (nitro group)Asymmetric Stretch1500 - 1570
NO₂ (nitro group)Symmetric Stretch1300 - 1370
C=C, C=N (pyridine ring)Stretch1400 - 1600
C-NStretch1250 - 1350

This table is generated based on typical IR frequencies for the respective functional groups.

UV-Visible Spectroscopy:

The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, attached to the pyridinamine system, is expected to result in significant absorption in the UV region. Aromatic nitro compounds typically exhibit strong absorption bands. researchgate.net For instance, 4-nitroaniline (B120555) shows a strong absorption peak. researchgate.net Similarly, 4-nitropyridine (B72724) N-oxide exhibits a solvatochromic effect in the long-wavelength ultraviolet region (λ = 330-355 nm). nih.gov The electronic transitions in this compound would be influenced by the extended conjugation between the pyridine ring, the amino group, and the nitro group.

Expected UV-Visible Absorption Maxima (λmax):

Electronic TransitionExpected Wavelength Range (nm)
π → π250 - 400
n → π> 350

This table provides an estimated range for the absorption maxima based on compounds with similar chromophoric systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Ab Initio and Density Functional Theory (DFT) Studies for Structural Predictions and Confirmation

Ab initio and Density Functional Theory (DFT) are two pillars of computational quantum chemistry used for determining the geometric and electronic structures of molecules.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. They provide a systematic way to approach the exact solution of the Schrödinger equation. For a molecule like N-Cyclopentyl-3-nitro-4-pyridinamine, these methods can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. Functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), offer a balance between computational cost and accuracy for predicting the optimized geometry of organic molecules. For this compound, DFT calculations would be instrumental in confirming the planarity of the pyridine (B92270) ring, the orientation of the cyclopentyl and nitro groups, and the electronic effects of these substituents on the aromatic system.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Nitropyridine System (Illustrative Data)

ParameterMethod/Basis SetPredicted Value
C3-NO₂ Bond LengthB3LYP/6-31G1.45 Å
C4-N(amine) Bond LengthB3LYP/6-31G1.38 Å
C3-C4-N(amine) AngleB3LYP/6-31G121.5°
O-N-O Angle (NO₂)B3LYP/6-31G125.0°
Note: This table is illustrative and does not represent actual calculated data for this compound.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental spectra for structural elucidation.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would help in identifying characteristic vibrational modes, such as the N-O stretching frequencies of the nitro group, the C-N stretching of the amine, and the various vibrations of the pyridine and cyclopentyl rings.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is crucial for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Energy Profiles

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state theory combined with quantum chemical calculations can be used to determine the activation energies and reaction rates. This involves locating the saddle point on the potential energy surface that corresponds to the transition state and then calculating the energy difference between the reactants, transition state, and products to construct a reaction energy profile.

Regioselectivity and Stereoselectivity Predictions

Computational models are adept at predicting the regioselectivity and stereoselectivity of chemical reactions. For a substituted pyridine like this compound, these predictions are often based on analyzing the electronic properties of the molecule, such as the distribution of electrostatic potential or the energies of frontier molecular orbitals (HOMO and LUMO). For instance, in a potential reaction, the calculations could predict whether a reagent would preferentially attack a specific carbon atom on the pyridine ring.

Conformational Analysis and Energetic Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility.

For this compound, a key area of conformational analysis would be the rotation around the C4-N bond connecting the pyridine ring to the cyclopentylamine (B150401) moiety and the puckering of the cyclopentyl ring. By systematically varying the relevant dihedral angles and performing energy calculations for each conformation, a potential energy surface can be generated. This allows for the identification of the lowest energy conformations (global and local minima) and the energy barriers between them. Such studies provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Docking and Interaction Studies with Model Biological Systems

Computational methodologies, particularly molecular docking, serve as powerful tools in theoretical chemistry to predict the binding orientation and affinity of a small molecule to a macromolecular target. While specific molecular docking studies for this compound are not extensively available in the public domain, the computational approach to understanding its potential interactions with biological systems would follow a standardized and rigorous protocol. This section outlines the theoretical framework and computational methodology that would be employed in such a study.

The primary objective of molecular docking is to simulate the interaction between a ligand (in this case, this compound) and a protein receptor at the atomic level. This allows for the characterization of the binding mode and the estimation of the binding free energy, which is indicative of the stability of the ligand-receptor complex.

Computational Methodology

A typical molecular docking workflow for this compound would involve the following key steps:

Ligand and Receptor Preparation: The three-dimensional structure of this compound would be constructed and optimized using quantum chemical methods, such as Density Functional Theory (DFT), to obtain a low-energy conformation. The crystal structure of a model biological target receptor would be retrieved from a repository like the Protein Data Bank (PDB). This receptor structure would then be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the defined binding site of the receptor. This process generates a variety of possible binding poses.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the most favorable scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Binding Mechanisms

The pyridinamine ring could engage in π-π stacking or cation-π interactions with aromatic amino acid residues.

The nitro group , being a strong electron-withdrawing group and a hydrogen bond acceptor, could form crucial hydrogen bonds with donor residues in the binding site.

The cyclopentyl group , being hydrophobic, would likely be situated in a hydrophobic pocket of the receptor, forming van der Waals interactions.

Illustrative Data from a Hypothetical Docking Study

To provide a clearer understanding, the following tables present hypothetical data that could be generated from a molecular docking study of this compound with a model protein kinase.

Table 1: Hypothetical Docking Scores and Binding Energies

Compound Docking Score (kcal/mol) Estimated Binding Energy (ΔG, kcal/mol)
This compound -8.5 -9.2

Table 2: Hypothetical Key Interacting Residues and Interaction Types

Interacting Residue Interaction Type Distance (Å)
LYS78 Hydrogen Bond (with Nitro group) 2.9
PHE145 π-π Stacking (with Pyridine ring) 3.5
LEU198 Hydrophobic (with Cyclopentyl group) 4.1
VAL83 Hydrophobic (with Cyclopentyl group) 3.8

These tables illustrate the kind of detailed information that a molecular docking study would provide, offering insights into the binding affinity and the specific molecular interactions that govern the binding of this compound to a model biological target. Such computational studies are invaluable for understanding structure-activity relationships and for the rational design of new molecules with desired biological activities.

Synthesis and Investigation of Structural Analogues and Derivatives

Design and Synthesis of N-Cyclopentyl-3-nitro-4-pyridinamine Analogues

The synthesis of analogues of this compound can be approached through various established synthetic routes for 3-nitropyridines and N-alkylation of aminopyridines. A common starting material is 4-amino-3-nitropyridine (B158700), which can be synthesized through the nitration of 4-aminopyridine. The N-cyclopentyl group can then be introduced via reductive amination with cyclopentanone (B42830) or direct N-alkylation with a cyclopentyl halide.

Ring Size Variation: The synthesis of analogues with different cycloalkyl groups (e.g., cyclopropyl (B3062369), cyclobutyl, cyclohexyl) can be achieved by substituting cyclopentanone with the corresponding cycloalkanone in the reductive amination step. The size of the cycloalkyl ring can impact the van der Waals interactions with molecular targets and affect the compound's metabolic stability. For instance, the cyclopropyl group is known to increase metabolic stability in some drug molecules. iris-biotech.denih.gov

Introduction of Substituents: Functional groups such as hydroxyl, amino, or fluoro can be introduced onto the cyclopentyl ring to alter polarity and create new hydrogen bonding opportunities. For example, a hydroxylated cyclopentyl analogue could be synthesized using a protected hydroxycyclopentanone derivative in the key coupling step.

Heterocyclic Analogues: Replacing the cyclopentyl ring with a saturated heterocycle like tetrahydrofuran (B95107) or piperidine (B6355638) can significantly change the molecule's properties, including solubility and potential for hydrogen bonding.

Below is a representative table of synthesized analogues with modifications to the N-cycloalkyl group.

Compound IDN-SubstituentSynthetic MethodPrecursors
NCPN-1 CyclopentylReductive Amination4-Amino-3-nitropyridine, Cyclopentanone
NCPN-2 CyclobutylReductive Amination4-Amino-3-nitropyridine, Cyclobutanone
NCPN-3 CyclohexylReductive Amination4-Amino-3-nitropyridine, Cyclohexanone
NCPN-4 3-HydroxycyclopentylReductive Amination4-Amino-3-nitropyridine, 3-Hydroxycyclopentanone

This table contains representative data based on established synthetic methodologies.

The electronic properties of the pyridine (B92270) ring are crucial for the molecule's reactivity and interactions. The introduction of various substituents on the pyridine core can modulate its electron density, pKa, and potential for intermolecular interactions. The 3-nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution. ntnu.no

Electron-Donating Groups (EDGs): Introducing EDGs, such as methoxy (B1213986) or methyl groups, at positions 2, 5, or 6 of the pyridine ring can increase the electron density of the ring system. This can affect the basicity of the pyridine nitrogen and the amino group. For instance, a methoxy group at the 6-position could potentially increase the nucleophilicity of the 4-amino group. nih.gov

Electron-Withdrawing Groups (EWGs): The addition of further EWGs, such as halogens (e.g., chloro, fluoro) or a cyano group, can further decrease the electron density of the pyridine ring. A chloro group at the 2- or 6-position would make the ring more susceptible to nucleophilic attack.

Positional Isomerism: The position of the substituents on the pyridine ring is critical. For example, a substituent at the 2-position will have a more significant steric and electronic effect on the adjacent 3-nitro group compared to a substituent at the 5- or 6-position.

The following table illustrates the effect of different substituents on the pyridine core.

Compound IDPyridine SubstituentPositionPredicted Electronic Effect
NCPN-5 Methoxy6Electron-donating
NCPN-6 Chloro2Electron-withdrawing
NCPN-7 Methyl5Weakly electron-donating
NCPN-8 Cyano2Strongly electron-withdrawing

This table presents predicted electronic effects based on general principles of organic chemistry.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com

Nitro Group Bioisosteres: The nitro group is a strong hydrogen bond acceptor and is highly polar. However, aromatic nitro groups can sometimes be associated with metabolic liabilities. cambridgemedchemconsulting.com Potential bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups. These groups are also electron-withdrawing but have different steric and electronic profiles. For example, the trifluoromethyl group has been successfully used as a bioisostere for the aliphatic nitro group. scientificupdate.comprinceton.edu

Pyridine Nitrogen Bioisosteres: The nitrogen atom in the pyridine ring is a key feature, contributing to the molecule's basicity and ability to form hydrogen bonds. A common bioisosteric replacement for the pyridine nitrogen is a C-H group, effectively converting the pyridine ring to a benzene (B151609) ring. Another approach is the introduction of a nitrogen atom at a different position in the ring, leading to isomeric pyridazine, pyrimidine, or pyrazine (B50134) cores.

The table below provides examples of potential bioisosteric replacements.

Compound IDOriginal GroupBioisosteric ReplacementRationale
NCPN-9 3-Nitro3-CyanoMaintain electron-withdrawing character, alter H-bonding
NCPN-10 3-Nitro3-TrifluoromethylMimic electronic properties with improved metabolic stability
NCPN-11 Pyridine NPhenyl C-HRemove basic center, increase lipophilicity
NCPN-12 PyridinePyrimidineAlter H-bonding pattern and dipole moment

This table outlines potential bioisosteric replacements based on known medicinal chemistry strategies.

Structure-Activity Relationship (SAR) Studies on the Molecular Level

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound and its analogues, these studies would focus on how structural modifications influence their chemical reactivity and interactions with biological macromolecules.

The chemical reactivity of this compound analogues is largely dictated by the electronics of the substituted pyridine ring. The electron-deficient nature of the 3-nitropyridine (B142982) core makes it susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The presence of the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. For instance, a chloro substituent at the 2- or 6-position could be readily displaced by nucleophiles. The nature of the N-cyclopentyl group can sterically hinder attack at the 4-position.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, which would dramatically alter the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This transformation would significantly impact the reactivity of the pyridine ring and the basicity of the amino substituents.

The following table summarizes the predicted reactivity of selected analogues.

Compound IDStructural FeaturePredicted Reaction Pathway
NCPN-6 2-Chloro substituentNucleophilic displacement of chloride
NCPN-1 3-Nitro groupReduction to 3-amino group
NCPN-5 6-Methoxy substituentMay influence regioselectivity of further substitutions

This table provides predicted chemical reactivities based on established principles.

While clinical data is beyond the scope of this article, the potential for this compound and its analogues to interact with molecular targets such as enzymes can be inferred from the study of related structures. The 4-amino-3-nitropyridine scaffold is present in molecules that have been investigated as inhibitors of various enzymes.

Kinase Inhibition: The pyridine and aminopyridine motifs are common in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain. The substituents on the pyridine ring and the N-cyclopentyl group would influence the binding affinity and selectivity for different kinases. For example, some 3-nitropyridine derivatives have been explored as kinase inhibitors. mdpi.com

Urease Inhibition: Derivatives of 3-nitropyridine have been synthesized and evaluated as potential inhibitors of urease, an enzyme implicated in certain bacterial infections. mdpi.com The nitro group and the amino substituent could potentially interact with the active site of the enzyme.

Other Enzyme Targets: The diverse chemical space accessible through the modification of the this compound scaffold suggests potential interactions with a range of other enzymes. The specific nature of these interactions would depend on the three-dimensional structure and electronic properties of the analogues.

The table below presents hypothetical enzyme inhibition data for a series of analogues to illustrate potential SAR.

Compound IDModificationTarget EnzymeIC50 (µM)
NCPN-1 -Kinase A15.2
NCPN-3 Cyclohexyl instead of cyclopentylKinase A25.8
NCPN-5 6-Methoxy substituentKinase A8.5
NCPN-9 3-Cyano instead of 3-nitroKinase A> 50

This table contains hypothetical data to illustrate structure-activity relationships and does not represent actual experimental results.

Preparation of Prodrug Analogues for Enhanced Delivery (mechanistic focus)

The development of prodrugs for this compound offers a strategic approach to overcome potential pharmacokinetic limitations, such as poor membrane permeability, rapid metabolism, or lack of target specificity. A prodrug is an inactive or significantly less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active compound. nih.gov The design of such analogues for this compound would mechanistically focus on its two key functional groups: the secondary amine and the nitro group.

Prodrug Strategies Targeting the Secondary Amine

The secondary amine group is a prime target for modification to enhance lipophilicity and, consequently, passive diffusion across biological membranes. ebrary.net Several established promoieties can be covalently linked to this amine, with cleavage mechanisms designed to be triggered by physiological conditions. nih.gov

N-Acyl Derivatives: The formation of an amide bond by acylating the secondary amine can mask its polarity. While amides are generally stable, their hydrolysis can be catalyzed by various amidase or esterase enzymes in the body. mdpi.comrsc.org The rate of cleavage can be modulated by the nature of the acyl group.

(Acyloxy)alkyl Carbamates: This strategy involves attaching a carbamate (B1207046) linker that is terminally capped with an ester group. The terminal ester is highly susceptible to hydrolysis by ubiquitous esterase enzymes. nih.gov Once the ester is cleaved, the resulting intermediate is chemically unstable and rapidly undergoes spontaneous decomposition (e.g., via 1,6-elimination) to release the parent amine, carbon dioxide, and an aldehyde. google.com This two-step activation provides a reliable release mechanism.

N-Mannich Bases: These are formed by the reaction of the amine with an aldehyde (like formaldehyde) and an NH-acidic compound. The stability and cleavage of N-Mannich bases are often pH-dependent, with breakdown rates increasing under physiological conditions (pH 7.4), allowing for the release of the parent drug. nih.gov

The following table summarizes these potential prodrug strategies, detailing the mechanistic basis for each approach.

Prodrug StrategyPromoiety Attached to AmineActivation MechanismIntended Enhancement
N-AcylationAcyl group (e.g., Acetyl, Pivaloyl)Enzymatic hydrolysis by amidases/esterases. mdpi.comIncreased lipophilicity, modulation of release rate.
(Acyloxy)alkyl Carbamate-(C=O)O-CH(R)-O(C=O)R'1. Enzymatic hydrolysis of terminal ester by esterases. 2. Spontaneous chemical decomposition of the unstable intermediate. nih.govImproved membrane permeability, controlled release.
N-Mannich Base-CH₂(R)-NH-AcylpH-dependent chemical hydrolysis. nih.govIncreased aqueous solubility or lipophilicity depending on the promoiety.

Bioreductive Prodrugs Targeting the Nitro Group

The presence of a nitroaromatic system in this compound presents a distinct opportunity for targeted drug delivery, particularly in cancer therapy. nih.gov Many solid tumors contain regions of severe oxygen deficiency, or hypoxia, a condition not typically found in healthy tissues. convertpharma.com Hypoxic cells express high levels of nitroreductase enzymes (e.g., NADPH: cytochrome P450 reductase). nih.govresearchgate.net

This physiological difference can be exploited by designing the parent molecule as a hypoxia-activated prodrug. nih.govnih.gov In well-oxygenated (normoxic) tissues, the nitro group remains intact, and the compound is largely inactive. However, upon entering a hypoxic environment, the nitro group undergoes a one-electron reduction by nitroreductases to form a nitro radical anion. mdpi.com In normoxic tissue, this radical is rapidly re-oxidized back to the parent nitro group by molecular oxygen in a futile cycle. mdpi.com In the absence of sufficient oxygen, the radical anion can undergo further reduction through nitroso and hydroxylamine (B1172632) intermediates to the corresponding amine. nih.gov

This significant electronic transformation, from the strongly electron-withdrawing nitro group to the electron-donating amine group, can be engineered to trigger the release of an active form of the drug. nih.govrsc.org The mechanism relies on the enzymatic reduction of the nitro group, making it a highly specific activation strategy for hypoxic tissues. nih.govresearchgate.net

The stepwise reductive activation pathway is detailed below.

StepIntermediate SpeciesElectrons AddedConditions for Forward Reaction
1Nitro Radical Anion1e⁻Enzymatic reduction by nitroreductases. nih.gov
2Nitroso2e⁻ totalHypoxia (prevents re-oxidation to nitro). mdpi.com
3Hydroxylamine4e⁻ totalFurther enzymatic reduction.
4Amine6e⁻ totalFinal reduction step. nih.gov

Applications in Organic Synthesis and Materials Science

N-Cyclopentyl-3-nitro-4-pyridinamine as a Versatile Synthetic Building Block

The inherent chemical functionalities of this compound—a pyridine (B92270) ring, a nitro group, and a secondary amine—position it as a potentially valuable, yet underexplored, building block in organic synthesis.

Use in the Construction of Complex Heterocyclic Scaffolds

The pyridine nucleus is a cornerstone of many biologically active compounds and functional materials. The substituents on this compound offer multiple reaction sites for the construction of more complex heterocyclic systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocycles. The secondary amine provides a point for further functionalization or for directing ring-forming reactions.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. While no specific MCRs involving this compound have been documented, its structure suggests it could act as a key component. For instance, the amine functionality could react with an aldehyde and an isocyanide in a Ugi-type reaction, or the activated pyridine ring could participate in Hantzsch-like pyridine syntheses under appropriate conditions.

Role in the Development of Advanced Organic Materials (e.g., precursors for functional polymers)

Substituted pyridines are integral to the development of functional organic materials due to their electronic properties and ability to coordinate with metals. This compound could theoretically serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, which could be exploited in materials designed for electronic or optical applications. Following polymerization, the nitro groups could be chemically modified to tune the material's properties.

Catalytic Applications in Organic Transformations

The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base or a ligand in transition metal catalysis. While there is no direct evidence of this compound being used as a catalyst, its structure is related to other pyridinamine ligands that have found application in catalysis. The electronic and steric environment around the pyridine nitrogen, influenced by the cyclopentyl and nitro substituents, would be a critical factor in determining its efficacy and selectivity as a ligand.

Precursor for Advanced Chemical Reagents

The reactivity of the functional groups in this compound suggests its potential as a precursor for more specialized chemical reagents. For example, reduction of the nitro group would yield the corresponding diamine, a bidentate ligand precursor. The amine functionality could also be derivatized to introduce other reactive moieties, thereby creating a bespoke reagent for specific synthetic transformations.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-Cyclopentyl-3-nitro-4-pyridinamine, and how can reaction parameters be optimized?

  • Methodological Answer : Microwave-assisted synthesis in glacial acetic acid at 373 K (100°C) under controlled power (100–250 W) has been shown to achieve high yields (87%) for structurally similar pyrimidine derivatives. Key parameters include stoichiometric ratios of reactants (1:1:1), solvent choice, and irradiation time (e.g., 20 minutes). For nitro-substituted pyridines, nitration steps should precede cyclopentylamine coupling to avoid side reactions . Catalytic systems (e.g., cesium carbonate and copper bromide) may enhance cross-coupling efficiency, as demonstrated in analogous amine-functionalized pyridine syntheses .

Q. How can spectroscopic techniques validate the structural integrity of This compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm amine and nitro group positioning via chemical shifts (e.g., aromatic protons at δ 8.87 ppm for pyridine derivatives) and coupling patterns .
  • HRMS : Verify molecular weight with ESI-MS (e.g., m/z 215 [M+H]⁺ for similar compounds) .
  • IR Spectroscopy : Detect nitro (N-O stretch ~1520 cm⁻¹) and amine (N-H stretch ~3298 cm⁻¹) functional groups .

Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of ethanol solutions under ambient conditions is effective for obtaining crystals. For nitro derivatives, ensure minimal solvent impurities to avoid lattice defects. Hydrogen bonding (N-H⋯O, O-H⋯N) can stabilize crystal packing, as observed in related pyrimidine structures .

Advanced Research Questions

Q. How can conflicting thermal stability data from TGA and DSC analyses be resolved for nitro-substituted pyridinamines?

  • Methodological Answer : Contradictions often arise from decomposition kinetics versus phase transitions. Use hyphenated TGA-MS to identify volatile decomposition products (e.g., NOₓ gases from nitro groups) and correlate with DSC endotherms. For This compound, pre-melting decomposition (observed at 547–549 K in analogs) suggests thermal instability, requiring inert atmospheres during analysis .

Q. What strategies address crystallographic disorder in X-ray structures of flexible cyclopentyl-substituted compounds?

  • Methodological Answer : Refine disordered atoms (e.g., cyclopentyl carbons) with split occupancies (e.g., 0.51:0.49) and apply geometric constraints. For nitro groups, anisotropic displacement parameters (ADPs) help model positional variability. Software like SHELXL or Olex2 can optimize refinement using restraints for bond lengths and angles .

Q. How do intermolecular interactions influence the solubility and bioavailability of This compound?

  • Methodological Answer : Hydrogen bonding and π-π stacking (common in pyridine derivatives) reduce solubility in polar solvents. Computational modeling (e.g., COSMO-RS) predicts solubility parameters, while in vitro assays (e.g., PAMPA) assess passive permeability. Introducing polar substituents or salt forms (e.g., hydrochloride) can enhance aqueous solubility .

Q. What analytical methods detect trace nitroso impurities in This compound batches?

  • Methodological Answer : LC-MS/MS with a triple quadrupole system (LOQ < 0.1 ppm) is recommended. Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Nitrosamine-specific transitions (e.g., m/z 74 → 42) improve selectivity. Validate methods per ICH Q2(R1) guidelines .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Discrepancies often stem from solvent effects or conformational dynamics. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to simulate shifts. For cyclopentyl groups, consider ring puckering in MD simulations to account for dynamic averaging .

Q. Why do synthetic yields vary across reported methods for similar pyridinamines?

  • Methodological Answer : Variations arise from catalyst loading (e.g., copper bromide at 5 mol% vs. 10 mol%), solvent purity, or microwave power uniformity. Systematic DoE (Design of Experiments) can identify critical factors (e.g., temperature, time) and optimize robustness .

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